molecular formula C13H21NO4 B3179636 (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid CAS No. 152754-55-7

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid

Cat. No. B3179636
CAS RN: 152754-55-7
M. Wt: 255.31 g/mol
InChI Key: GWXADOKFGBKLOD-UHFFFAOYSA-N
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Description

(2S)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid, also known as DMOPC, is a chiral carboxylic acid compound that has been studied for its potential application in the synthesis of pharmaceuticals and other bioactive compounds. DMOPC is a synthetic derivative of the naturally occurring amino acid piperidine, and has been used in a variety of laboratory experiments to investigate its structure, reactivity, and mechanisms of action.

Scientific Research Applications

Proteolysis Targeting Chimeras (PROTACs) Development

2-Piperidinecarboxylic acid: derivatives, such as KB02-SLF and KB03-SLF , have been investigated as electrophilic PROTACs. PROTACs are bifunctional molecules designed to selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. These compounds can serve as valuable tools for studying protein turnover and identifying ligandable E3 ubiquitin ligases .

Targeted Protein Degradation (TPD) Research

As part of the TPD field, scientists are keenly interested in mapping out and utilizing a larger repertoire of human E3 ligases. KB03-SLF , with its unique structure, provides a platform for exploring novel E3 ligase targets. By understanding the ligandability of these enzymes, researchers can develop more effective therapies for diseases associated with dysregulated protein levels .

Mechanism of Action

Target of Action

It is known to be a part of the electrophilic protacs (proteolysis targeting chimeras) developed in the cravatt lab . PROTACs are designed to target specific proteins for degradation, expanding the range of potential drug targets beyond those that are traditionally “druggable”.

Mode of Action

The compound is a bifunctional tool, comprising a synthetic ligand for FKBP12 (SLF) on one end and scout fragment 914975 on the other end .

properties

IUPAC Name

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXADOKFGBKLOD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinecarboxylic acid, 1-(3,3-dimethyl-1,2-dioxopentyl)-, (2S)-

Synthesis routes and methods I

Procedure details

A mixture of methyl 1-(1,2-dioxo-3,3-dimethylpentyl)-2-piperidinecarboxylate (3.30 g; 12.25 mmol), 1 N LiOH (15 ml), and methanol (60 ml) was stirred at 0° C. for 30 minutes and at room temperature overnight. The mixture was acidified to pH 1 with 1 N HCl, diluted with water, and extracted into 100 ml of methylene chloride. The organic extract was washed with brine and concentrated to deliver 2.80 g (87%) of snow-white solid which did not require further purification, 1H NMR (CDCl3): δ0.89 (t, 3H); 1.21, 1.24 (s, 3H each); 1.42-1.85 (m, 7H); 2.35 (m, 1H); 3.22 (d, 1H); 3.42(m, 1H); 5.31 (d, 1H).
Name
methyl 1-(1,2-dioxo-3,3-dimethylpentyl)-2-piperidinecarboxylate
Quantity
3.3 g
Type
reactant
Reaction Step One
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15 mL
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60 mL
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0 (± 1) mol
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 1-(1,2-dioxo-3,3-dimethylpentyl)-2-piperidinecarboxylate (0.69 g; 2.43 mmol), 1 N LiOH (5 mL), and methanol (20 mL) was stirred at 0° C. for 30 min and at room temperature overnight. The mixture was acidified to pH 1 with 1 N HCl, diluted with water, and extracted into 50 mL of methylene chloride. The organic extract was washed with brine and concentrated to deliver 0.61 g (98%) of snow-white solid which did not require further purification.
Quantity
0.69 g
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Reactant of Route 3
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Reactant of Route 4
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Reactant of Route 6
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid

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